Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Catalog No.
S776361
CAS No.
33697-53-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS Number

33697-53-9

Product Name

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)C)C(=O)OCC

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC

Synthesis and Characterization:

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, also known as Ethyl 2-Ethyl-2-methylacetoacetate, is a relatively less common organic molecule compared to its simpler counterpart, Ethyl acetoacetate. Research efforts have been directed towards the development of efficient synthetic routes for this compound. Scientific literature describes various methods for its synthesis, including Claisen condensation and aldol condensation reactions []. However, detailed characterization data for Ethyl 2-ethyl-2-methyl-3-oxobutanoate, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, is scarce in the public domain.

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, with the chemical formula C9H16O3C_9H_{16}O_3 and CAS number 582452, is a compound belonging to the family of β-keto esters. It features a carbonyl group adjacent to an ester functional group, which contributes to its reactivity and utility in organic synthesis. The structure consists of a butanoate backbone substituted with ethyl and methyl groups, enhancing its lipophilicity and potentially influencing its biological activity. The compound is characterized by its distinctive molecular structure that includes a central carbon atom bonded to an ethyl group, a methyl group, and a carbonyl group, making it a versatile intermediate in various synthetic pathways .

  • Flammability: The presence of carbon-hydrogen bonds suggests flammability.
  • Reactivity: The carbonyl group can react with nucleophiles.
  • Moderate Toxicity: Due to its organic nature, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Typical of β-keto esters:

  • Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated carbonyl compounds.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, reacting with nucleophiles to form new carbon-carbon bonds.
  • Reduction Reactions: It can be reduced to yield alcohol derivatives, which are valuable in various synthesis applications .

The biological activity of ethyl 2-ethyl-2-methyl-3-oxobutanoate has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, some derivatives of β-keto esters have shown antioxidant activity, suggesting that this compound may also possess similar beneficial effects .

Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be synthesized through several methods:

  • Knoevenagel Condensation: This method involves the reaction of ethyl acetoacetate with appropriate aldehydes under basic conditions to yield the desired product.

    Example reaction:
    Ethyl Acetoacetate+AldehydeBaseEthyl 2 Ethyl 2 Methyl 3 Oxobutanoate\text{Ethyl Acetoacetate}+\text{Aldehyde}\xrightarrow{\text{Base}}\text{Ethyl 2 Ethyl 2 Methyl 3 Oxobutanoate}
  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases allows for the introduction of ethyl and methyl groups at specific positions on the butanoate backbone.
  • Reduction and Rearrangement: The compound can also be synthesized through reduction processes that modify existing β-keto esters into more complex structures .

Ethyl 2-ethyl-2-methyl-3-oxobutanoate finds applications across various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial agents and in drug development.
  • Agriculture: Compounds based on this structure may serve as intermediates in the synthesis of agrochemicals.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it could be utilized in flavoring agents or perfumes .

Studies on the interactions of ethyl 2-ethyl-2-methyl-3-oxobutanoate with biological systems have indicated potential pathways for its metabolic conversion and interaction with enzymes. For instance, research has shown that certain microbial strains can metabolize this compound, suggesting its role in biotransformation processes . Furthermore, investigations into its interactions with other compounds reveal insights into its reactivity and stability under various conditions.

Several compounds share structural similarities with ethyl 2-ethyl-2-methyl-3-oxobutanoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 2-methyl-3-oxobutanoateβ-Keto EsterSimpler structure; fewer substituents
Ethyl 4-hydroxybutanoateHydroxy AcidContains a hydroxyl group; different reactivity
Ethyl acetoacetateβ-Keto EsterCommonly used as a starting material in organic synthesis
Ethyl 3-hydroxybutanoateHydroxy AcidExhibits different biological activities

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is unique due to its specific substitution pattern which enhances its lipophilicity and potential biological activity compared to these similar compounds. Its distinct structure allows for diverse synthetic applications while providing avenues for research into its pharmacological properties .

XLogP3

1.6

Dates

Modify: 2023-08-15

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